

Technical Support Center: PF-03463275

Preclinical Data Translation

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Compound of Interest

Compound Name: PF-03463275

Cat. No.: B1461716

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PF-03463275** or other GlyT1 inhibitors. The focus is on addressing the challenges encountered when translating preclinical findings to human clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the preclinical rationale for using **PF-03463275** for Cognitive Impairment Associated with Schizophrenia (CIAS)?

A1: The primary preclinical rationale for investigating **PF-03463275** in schizophrenia is based on the N-methyl-D-aspartate receptor (NMDAR) hypofunction hypothesis of the disorder.^{[1][2]} **PF-03463275** is a competitive and selective inhibitor of the glycine transporter 1 (GlyT1).^{[1][3]} By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is blocked, leading to increased synaptic glycine levels.^[3] Glycine acts as a co-agonist at the NMDAR, so elevated glycine levels are hypothesized to potentiate NMDAR-mediated neurotransmission.^[3] In animal models, GlyT1 inhibitors have been shown to enhance NMDAR function and neuroplasticity, which are thought to be impaired in schizophrenia.^[4] Additionally, they have been shown to reduce the behavioral effects induced by NMDAR antagonists in rodents.^[4]

Q2: What were the key findings from the Phase 2 clinical trial (NCT01911676) of **PF-03463275**?

A2: The Phase 2 trial (NCT01911676) was a double-blind, placebo-controlled, crossover study that evaluated **PF-03463275** as an adjunct to cognitive training in stable outpatients with schizophrenia.[5][6] The key findings were:

- **Safety and Tolerability:** The drug was found to be feasible, safe, and well-tolerated at the doses administered (40 mg and 60 mg twice daily).[5][6]
- **Primary Efficacy Endpoint:** **PF-03463275**, in combination with cognitive training, did not lead to a greater improvement in the primary measure of cognitive impairment (CIAS) compared to cognitive training with placebo.[5][6]
- **Neuroplasticity:** Despite the negative finding on the primary cognitive endpoint, **PF-03463275** did show an effect on long-term potentiation (LTP), a measure of neuroplasticity, in schizophrenia patients.[4][7] This effect exhibited an inverted 'U' shaped dose-response relationship, with the peak effect observed at the 40 mg twice-daily dose, which corresponded to approximately 75% GlyT1 occupancy.[4][8]
- **Working Memory:** In healthy subjects, **PF-03463275** was associated with an improvement in working memory accuracy.[4][7]

Q3: Why did the positive preclinical findings for **PF-03463275** not translate into clinical efficacy for CIAS in the Phase 2 trial?

A3: The discrepancy between promising preclinical data and the lack of robust clinical efficacy is a significant challenge in the development of treatments for CIAS. Several factors could contribute to this translational gap for **PF-03463275**:

- **Complexity of Schizophrenia Pathophysiology:** The NMDAR hypofunction hypothesis may not fully encompass the complex and heterogeneous nature of cognitive deficits in schizophrenia. Other neurotransmitter systems and pathological processes are also implicated.
- **"Inverted-U" Dose-Response:** The clinical data for **PF-03463275** on LTP suggests an inverted 'U' dose-response curve, where higher receptor occupancy does not necessarily lead to better outcomes and may even be detrimental.[4][8] This highlights the critical importance of optimal dose selection to achieve a therapeutic window, which can be challenging to predict from preclinical models.

- **Limitations of Animal Models:** Preclinical models of cognitive impairment in schizophrenia, such as ketamine-induced deficit models, may not fully replicate the chronic and multifaceted nature of the condition in humans.^[4] While **PF-03463275** did not attenuate ketamine-induced effects in a clinical study, it did improve working memory in healthy subjects, suggesting the predictive validity of this specific preclinical model might be limited.^[4]^[7]
- **Patient Heterogeneity:** The patient population with schizophrenia is highly heterogeneous in terms of symptom profiles, underlying pathology, and response to treatment. This variability can mask potential therapeutic effects in a broad patient population.
- **Nature of the Clinical Trial:** The trial was designed to assess the effect of **PF-03463275** in enhancing cognitive training. It is possible that the drug might have effects on cognitive function independent of this specific paradigm.

Troubleshooting Guides

Problem 1: Discrepancy between expected and observed GlyT1 receptor occupancy in preclinical vs. clinical studies.

- **Possible Cause 1: Species differences in metabolism.**
 - **Troubleshooting:** Conduct thorough cross-species pharmacokinetic (PK) and pharmacodynamic (PD) modeling. The clinical trial with **PF-03463275** only included CYP2D6 extensive metabolizers to limit PK variability, a factor that should be considered in preclinical models as well.^[6]
- **Possible Cause 2: Differences in blood-brain barrier penetration.**
 - **Troubleshooting:** Directly measure brain and plasma concentrations of the compound in preclinical species and correlate with receptor occupancy data from PET imaging.
- **Possible Cause 3: Accuracy of PET tracer and modeling.**
 - **Troubleshooting:** Ensure the PET tracer used (e.g., 18F-MK-6577 for **PF-03463275**) has been validated for the specific application and that the kinetic modeling accounts for potential confounds.

Problem 2: Inconsistent or paradoxical effects on cognitive endpoints in animal models.

- Possible Cause 1: "Inverted-U" dose-response.
 - Troubleshooting: Conduct detailed dose-response studies in preclinical models to fully characterize the relationship between dose, target engagement, and behavioral outcomes. The clinical findings with **PF-03463275** strongly suggest that higher doses are not always more effective.[\[4\]](#)[\[8\]](#)
- Possible Cause 2: Off-target effects.
 - Troubleshooting: Perform comprehensive in vitro profiling against a broad panel of receptors and transporters to identify potential off-target activities that might contribute to the observed phenotype. **PF-03463275** is reported to be selective for GlyT1 over GlyT2.[\[1\]](#)
- Possible Cause 3: Behavioral paradigm selection.
 - Troubleshooting: Utilize a battery of behavioral tests that assess different cognitive domains relevant to schizophrenia. The choice of a specific behavioral assay can significantly influence the outcome.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of **PF-03463275**

Parameter	Value	Species	Assay	Reference
GlyT1 Ki	11.6 nM	Human	Radioligand Binding	[1]
GlyT2 IC50	> 10 µM	Human	Functional Assay	[1]

Table 2: Clinical GlyT1 Occupancy of **PF-03463275** in Schizophrenia Patients

Dose (twice daily)	Mean GlyT1 Occupancy	Brain Region	Reference
10 mg	~44%	Cortical/Subcortical	[4] [7] [9]
20 mg	~61%	Cortical/Subcortical	[4] [7] [9]
40 mg	~76%	Cortical/Subcortical	[4] [7] [9]
60 mg	~83%	Cortical/Subcortical	[4] [7] [9]

Experimental Protocols

Protocol 1: Measurement of GlyT1 Occupancy using PET

This is a generalized protocol based on the methodology used in the clinical studies of **PF-03463275**.[\[4\]](#)[\[9\]](#)

- **Subject Preparation:** Subjects are screened for inclusion/exclusion criteria. For studies with **PF-03463275**, this included genotyping for CYP2D6 metabolism.[\[6\]](#)
- **Radiotracer Administration:** A validated PET radiotracer for GlyT1, such as 18F-MK-6577, is administered intravenously.
- **PET Scanning:** Dynamic PET scanning is performed over a specified period (e.g., 90-120 minutes) to measure the time-activity curves of the radiotracer in various brain regions.
- **Arterial Blood Sampling:** To provide an input function for kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.
- **Data Analysis:**
 - Time-activity curves are generated for regions of interest (e.g., cortex, subcortical structures).
 - Kinetic modeling (e.g., two-tissue compartment model) is applied to the tissue and plasma data to estimate the total distribution volume (VT) of the radiotracer.

- GlyT1 occupancy is calculated by comparing the VT after drug administration to the baseline VT: $\% \text{ Occupancy} = (1 - (V_T_drug / V_T_baseline)) * 100$
- Dose-Occupancy Modeling: The relationship between the administered dose of **PF-03463275** and the calculated GlyT1 occupancy is then modeled.

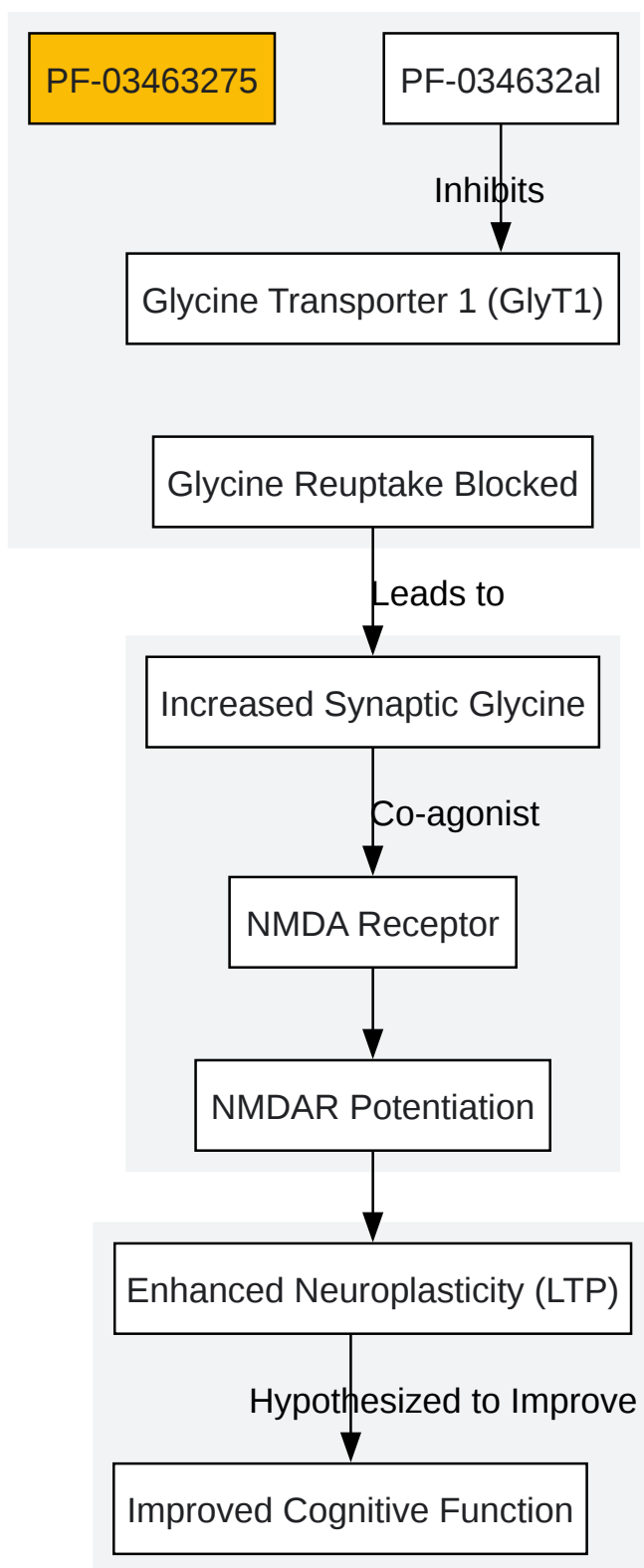
Protocol 2: Assessment of Long-Term Potentiation (LTP) in Humans

This protocol is a simplified representation of the visual LTP paradigm used in the **PF-03463275** clinical trials.[\[4\]](#)

- Electrode Placement: Scalp electrodes are placed according to the international 10-20 system to record visual evoked potentials (VEPs).
- Baseline VEP Recording:
 - Subjects are presented with a visual stimulus (e.g., a checkerboard pattern) for a series of baseline blocks.
 - The VEPs elicited by the stimulus are recorded and averaged for each block to establish a stable baseline.
- Tetanus Induction:
 - To induce LTP, a high-frequency visual stimulation (tetanus) is presented. This typically involves a rapid flickering of the visual stimulus.
- Post-Tetanus VEP Recording:
 - Following the tetanus, VEPs are recorded in response to the same baseline stimulus in a series of post-tetanus blocks.
- LTP Calculation:
 - The amplitude of the VEP components (e.g., N1b, P1) in the post-tetanus blocks is compared to the baseline amplitude.
 - LTP is quantified as the percentage increase in VEP amplitude from baseline.

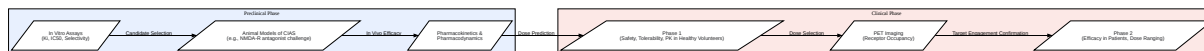
- Pharmacological Intervention: The entire procedure is repeated after the administration of **PF-03463275** or placebo to assess the drug's effect on LTP.

Visualizations



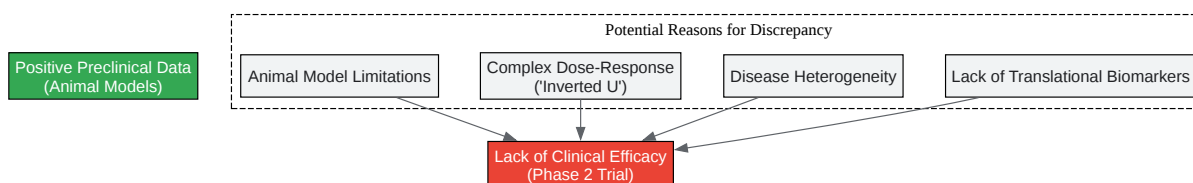
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Caption: Signaling pathway of **PF-03463275**.



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Caption: Experimental workflow for **PF-03463275** development.



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Caption: Challenges in translating **PF-03463275** data.

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